molecular formula C11H14N2O B564210 5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 103853-62-9

5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B564210
CAS No.: 103853-62-9
M. Wt: 190.246
InChI Key: VPPBTBPOZNPSCP-UHFFFAOYSA-N
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Description

5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative featuring an isobutyl group at the 5-position of the heterocyclic core. Benzimidazolones are privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets, including kinases, receptors, and enzymes . This article compares the physicochemical properties, synthesis routes, and biological activities of this compound with its closest analogs to elucidate structure-activity relationships (SAR).

Properties

CAS No.

103853-62-9

Molecular Formula

C11H14N2O

Molecular Weight

190.246

IUPAC Name

5-(2-methylpropyl)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H14N2O/c1-7(2)5-8-3-4-9-10(6-8)13-11(14)12-9/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14)

InChI Key

VPPBTBPOZNPSCP-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC2=C(C=C1)NC(=O)N2

Synonyms

2-Benzimidazolinone,5-isobutyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antitumor Activity

The 5-position of the benzimidazolone scaffold is critical for modulating antitumor potency. Key findings from analogs include:

Table 1: Antitumor Activity of 5-Substituted Benzimidazolones
Compound 5-Substituent IC50 (µM) Cell Line Reference
5b Hydrosulfonyl + THP* 2.6 HCC1937
5a Hydrosulfonyl + Me-piperazine 3.1 A549
5c Hydrosulfonyl + cyclohexanamine 8.7 MDA-MB-468
5d Hydrosulfonyl + piperidine 12.4 HCC1937
5l Hydrosulfonyl + phenethyl 218.2°C (mp) N/A
E7010 (reference) Sulfonamide (non-benzimidazolone) 0.1–5.0 Multiple lines

*THP = Tetrahydro-2H-pyran

Key Observations :

  • Electron-withdrawing groups (EWGs) : Sulfonamide derivatives (e.g., 5b) exhibit superior cytotoxicity (IC50 = 2.6 µM) compared to alkyl or amine-substituted analogs . The sulfonamide group enhances hydrogen bonding with target proteins, such as cyclin-dependent kinases (CDKs) or tubulin .
  • Alkyl substituents : Compounds with bulky alkyl groups (e.g., phenethyl in 5l) show reduced activity, likely due to steric hindrance impeding target engagement . The hypothetical 5-isobutyl derivative may face similar limitations, though its lipophilicity could improve membrane permeability.
  • Positional specificity : Substitution at the 5-position is optimal for antitumor activity; modifications at other positions (e.g., 1- or 3-) often reduce potency .

Mechanistic Diversity Across Substituents

Substituents at the 5-position dictate target selectivity:

  • Sulfonamide derivatives : Inhibit PLD1/2 (e.g., halopemide) or tubulin (e.g., E7010) .
  • Halogenated derivatives : Act as kinase inhibitors (e.g., 5-bromo-CDK2 inhibitors) .
  • Amino/nitro groups: 5-Amino-1,3,6-trinitro derivatives exhibit explosive properties (detonation velocity = 7.78 km/s), highlighting non-pharmaceutical applications .

The isobutyl group, being lipophilic, may favor targets requiring hydrophobic interactions, such as allosteric enzyme pockets or membrane-bound receptors.

Table 2: Physical Properties of Selected Analogs
Compound Melting Point (°C) Solubility Key Synthetic Step
5a 198.5–200.1 Low in H2O Cyclization with triphosgene
5b N/A Moderate in DMSO Reductive amination
5l 218.2–219.6 Low in H2O Sulfonylation with chlorosulfonic acid
5-Nitro derivative N/A Insoluble Nitration under acidic conditions

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